Complete Inactivity of N-Butyl-L-histidine Against Histidine Decarboxylase Contrasts with Active Shorter-Chain Analogs
The α-n-butyl analogue of histidine (N-butyl-L-histidine) is completely inactive as an inhibitor of specific histidine decarboxylase at 10⁻³ M, whereas the α-methyl analogue retains inhibitory activity [1]. This represents a binary functional difference within the same assay system.
| Evidence Dimension | Histidine decarboxylase inhibition (in vitro enzymatic activity) |
|---|---|
| Target Compound Data | Completely inactive at 10⁻³ M |
| Comparator Or Baseline | α-Methyl-L-histidine (active; described as more potent than C2-C4 α-substituted analogues) |
| Quantified Difference | Complete loss of inhibitory activity (active → inactive) |
| Conditions | In vitro radioisotopic assay using extracts of rat pyloric stomach; ¹⁴CO₂ evolution from carboxyl-¹⁴C-labeled histidine; J Med Chem 1977, 20(12):1671-1674 |
Why This Matters
Procurement for enzyme studies must recognize this binary activity difference: N-butyl-L-histidine serves as a true negative control, while methyl or ethyl analogs cannot be used interchangeably without altering the biological outcome.
- [1] DeGraw JI, Engstrom J, Ellis M, Johnson HL. Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues. J Med Chem. 1977 Dec;20(12):1671-4. doi:10.1021/jm00222a027. PMID: 592333. View Source
